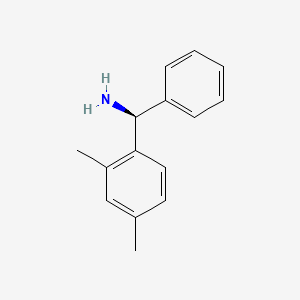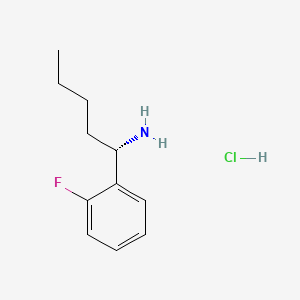
(1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and an amine group attached to a pentane chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The resulting amine is then alkylated with 1-bromopentane under basic conditions to form (1S)-1-(2-fluorophenyl)pentan-1-amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorophenylpentan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpentanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
- Used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- Explored for its potential use in the treatment of various medical conditions.
- Studied for its pharmacological properties and effects on the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, leading to modulation of neurotransmitter release and uptake. This interaction results in various physiological and pharmacological effects, including changes in mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)pentan-2-one: Similar structure but with a ketone group instead of an amine group.
1-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2,4-Difluorophenyl)-3-(2-fluorophenyl)-2-thiourea: Contains multiple fluorine atoms and a thiourea group.
Uniqueness:
- The presence of the fluorine atom in (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride imparts unique chemical and biological properties.
- The compound’s specific interaction with neurotransmitter receptors distinguishes it from other similar compounds.
- Its potential applications in various fields of research and industry highlight its versatility and importance.
Eigenschaften
Molekularformel |
C11H17ClFN |
|---|---|
Molekulargewicht |
217.71 g/mol |
IUPAC-Name |
(1S)-1-(2-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-8-11(13)9-6-4-5-7-10(9)12;/h4-7,11H,2-3,8,13H2,1H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
ITSGXQNRMFLSQN-MERQFXBCSA-N |
Isomerische SMILES |
CCCC[C@@H](C1=CC=CC=C1F)N.Cl |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


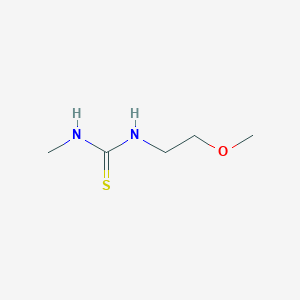
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
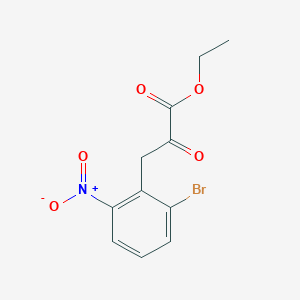
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)

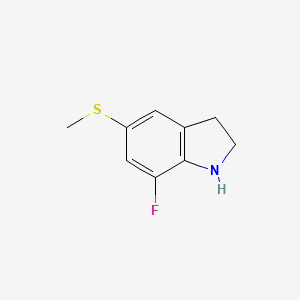

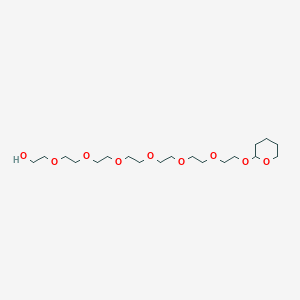
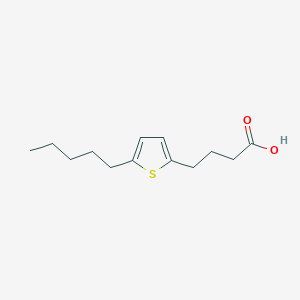
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
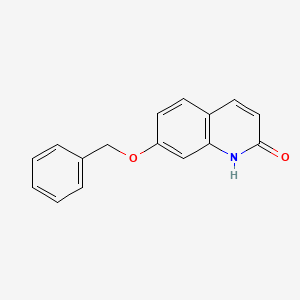
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
